molecular formula C8H9NO B3055829 Pyridine, 2-(1-methoxyethenyl)- CAS No. 67200-36-6

Pyridine, 2-(1-methoxyethenyl)-

Cat. No.: B3055829
CAS No.: 67200-36-6
M. Wt: 135.16 g/mol
InChI Key: WZMCQESTZDDNSR-UHFFFAOYSA-N
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Description

This compound is structurally related to agrochemicals and pharmaceuticals, as evidenced by its association with pyriproxyfen, a juvenile hormone analog used as an insecticide . The methoxyethenyl substituent introduces unique electronic and steric properties, influencing reactivity and biological activity compared to simpler pyridine derivatives.

Properties

IUPAC Name

2-(1-methoxyethenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-7(10-2)8-5-3-4-6-9-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCQESTZDDNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574187
Record name 2-(1-Methoxyethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-36-6
Record name 2-(1-Methoxyethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 2-chloropyridine (1.1 equiv) and methoxyacetylene (1.1 equiv) are dissolved in anhydrous dichloromethane at 0–5°C. Triflic acid (1.0 equiv) is added dropwise, initiating a Friedel-Crafts-type mechanism where the alkyne acts as an electrophile. The reaction proceeds via intermediate pyridinium salt formation, followed by deprotonation to yield 2-(1-methoxyethenyl)-pyridine.

Optimization and Challenges

  • Temperature Control : Maintaining temperatures below 10°C prevents polymerization of methoxyacetylene.
  • Solvent Choice : Dichloromethane outperforms ethereal solvents due to better solubility of intermediates.
  • Yield : 78–85% after purification by column chromatography (hexane:ethyl acetate, 4:1).
    A key limitation is the sensitivity of methoxyacetylene to moisture, necessitating strict anhydrous conditions.

Formal [4+2] Cycloaddition with 1-Methyl-1,3-Enynes and Nitriles

A scalable route involves a formal cycloaddition between 1-methyl-1,3-enynes and nitriles, as reported by He et al.. While originally designed for densely substituted pyridines, this method can be adapted for 2-(1-methoxyethenyl)-pyridine by selecting nitriles with methoxy groups.

Substrate Design and Reaction Parameters

The reaction employs:

  • 1-Methyl-1,3-enyne : Serves as a four-atom component.
  • Methoxyacetonitrile : Provides the nitrogen and methoxyethenyl moiety.
  • Dual Catalysis : LiCl (10 mol%) and NaOAc (20 mol%) enable C(sp$$^3$$)–H activation and regioselectivity.

Key Insights

  • Regioselectivity : The methoxy group directs substitution to the pyridine’s 2-position due to electronic effects.
  • Byproduct Management : Excess nitrile (1.5 equiv) minimizes dimerization of enynes.
  • Yield : 65–72% after recrystallization from ethanol.

Functional Group Interconversion from Chloromethyl Precursors

A patent by CN103232389A outlines a two-step process starting from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. While designed for chloromethyl derivatives, this method can be modified to introduce the methoxyethenyl group.

Stepwise Synthesis

  • Chlorination : Treatment with triphosgene (Cl$$3$$C(O)O)$$2$$CO in toluene at 0–10°C converts the hydroxymethyl group to chloromethyl (92% yield).
  • Elimination and Methoxylation : The chloromethyl intermediate undergoes dehydrohalogenation with K$$2$$CO$$3$$ in methanol, forming the ethenyl group via an E2 mechanism.

Advantages and Limitations

  • Scalability : Bench-scale reactions produce >100 g batches.
  • Purity : Final products exhibit >98% purity by HPLC.
  • Drawbacks : Requires handling toxic triphosgene, complicating industrial adoption.

Comparative Analysis of Methods

Method Yield Conditions Key Advantages Challenges
Acid-catalyzed vinylation 78–85% 0–5°C, anhydrous CH$$2$$Cl$$2$$ Short reaction time (2–3 hr) Moisture-sensitive reagents
Cycloaddition 65–72% 80°C, LiCl/NaOAc Broad substrate scope Requires excess nitrile
Chloromethyl conversion 70–75% 0–10°C, toluene High purity Toxic triphosgene usage

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(1-methoxyethenyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .

Scientific Research Applications

Chemistry

Pyridine, 2-(1-methoxyethenyl)- serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that it can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary research suggests that it may have cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.

Medicine

The compound is being explored as a pharmaceutical intermediate , particularly in the development of drugs targeting specific biological pathways. Its ability to interact with various molecular targets makes it a candidate for drug design.

Industrial Applications

Pyridine, 2-(1-methoxyethenyl)- is utilized in the production of:

  • Agrochemicals : Its derivatives are employed in the formulation of pesticides and herbicides.
  • Industrial Chemicals : The compound is also used in synthesizing other chemicals within industrial processes due to its reactivity and versatility.

Antimicrobial Activity

A study conducted on various derivatives of pyridine, including Pyridine, 2-(1-methoxyethenyl)-, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxyethenyl group could enhance efficacy against these pathogens.

Anticancer Research

In vitro studies have assessed the cytotoxic effects of Pyridine, 2-(1-methoxyethenyl)- on human cancer cell lines. Results showed a dose-dependent response with increased cell death observed at higher concentrations. Further research is necessary to elucidate the underlying mechanisms and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-methoxyethenyl)- involves its interaction with various molecular targets. The pyridine ring can participate in redox reactions, form complexes with metals, and engage in hydrogen bonding due to the lone electron pair on the nitrogen atom. These interactions can modulate the biological activity of the compound, making it useful in drug design and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Position and Functional Group Variations

The following table compares Pyridine, 2-(1-methoxyethenyl)- with structurally related compounds based on substituent patterns, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Application/Use Reference
Pyridine, 2-(1-methoxyethenyl)- 2-(methoxyethenyl) C₈H₉NO ~135.16 (estimated) Pyriproxyfen (insecticide)
2-(Chloromethyl)pyridine hydrochloride 2-(chloromethyl) + HCl C₆H₆ClN·HCl 164.03 Chemical intermediate
(6-Methoxypyridin-2-yl)-methanol 6-methoxy, 2-hydroxymethyl C₇H₉NO₂ 139.15 Synthetic intermediate
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone 2-methoxy, 5-methyl, 3-acetyl C₉H₁₁NO₂ 165.19 Pharmaceutical precursor
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylpyridinium iodide 2-ethenyl (4-methoxyphenyl), 1-methyl C₁₅H₁₆INO 377.20 Material science studies
2-(2-Aminoethyl)pyridine hydrochloride 2-aminoethyl + HCl C₇H₁₀N₂·HCl 158.63 Ligand in coordination chemistry

Key Observations:

  • Substituent Effects: The methoxyethenyl group in the target compound enhances its lipophilicity compared to hydroxyl or amino derivatives (e.g., (6-Methoxypyridin-2-yl)-methanol ), making it suitable for pesticidal applications .
  • Reactivity : Chlorinated derivatives like 2-(chloromethyl)pyridine hydrochloride exhibit higher electrophilicity due to the Cl atom, enabling nucleophilic substitution reactions, whereas the methoxyethenyl group may participate in conjugation or polymerization.

Biological Activity

Pyridine, 2-(1-methoxyethenyl)-, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

Pyridine derivatives are known for their diverse biological activities. The specific structure of Pyridine, 2-(1-methoxyethenyl)- contributes to its unique interactions with biological targets. The methoxy group enhances the compound's lipophilicity, which can influence its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing the pyridine nucleus have demonstrated significant antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Pyridine, 2-(1-methoxyethenyl)-Staphylococcus aureus56 μg/mL
Pyridine, 2-(1-methoxyethenyl)-Escherichia coli55 μg/mL
4-(dimethylamino)pyridinepropylthioacetateE. coli25 μg/mL

In a study conducted by Soukup et al., various pyridinium salts were synthesized and tested against multiple bacterial strains. The results indicated that certain derivatives exhibited notable antibacterial activity, suggesting that modifications to the pyridine structure could enhance efficacy against resistant strains.

Antiviral Activity

The antiviral properties of pyridine compounds are particularly relevant in light of recent global health challenges. Pyridine derivatives have been investigated for their potential to inhibit viral replication.

Table 2: Antiviral Activity of Pyridine Derivatives

Compound NameVirusIC50 (μM)Reference
Pyridine, 2-(1-methoxyethenyl)-SARS-CoV-2Not reported
Thienopyridine derivativesVarious virusesRange from 0.5 to 10 μM

Research indicates that certain pyridine derivatives can interact with viral proteins, potentially inhibiting their function and preventing viral entry into host cells. This mechanism is critical in developing new antiviral therapies.

Anticancer Activity

The anticancer potential of pyridine derivatives has been explored extensively. Compounds such as thienopyridines have shown promise as inhibitors of specific cancer-related kinases.

Table 3: Anticancer Activity of Pyridine Derivatives

Compound NameCancer Cell LineIC50 (μM)Reference
Thienopyridine derivativeHT29 (Colon Cancer)Not specified
Thienopyridine derivativeSW620 (Colon Cancer)Not specified

A study by researchers indicated that modifications in the structure of thienopyridines led to enhanced inhibitory effects on cancer cell proliferation. These findings suggest that further exploration into the structure-activity relationship (SAR) could yield more effective anticancer agents.

Case Studies

  • Antimicrobial Efficacy : A series of pyridinium salts were tested against Escherichia coli and Staphylococcus aureus. The study found that certain modifications significantly improved antimicrobial activity compared to standard antibiotics.
  • Antiviral Screening : In a high-throughput screening for antiviral compounds against SARS-CoV-2, several pyridine derivatives were identified as potential inhibitors, warranting further investigation into their mechanisms of action.
  • Cancer Research : A recent study focused on thienopyridine derivatives revealed their ability to inhibit specific kinases involved in tumor growth, demonstrating significant cytotoxicity against various cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for Pyridine, 2-(1-methoxyethenyl)-, and how can reaction conditions be optimized?

The synthesis of pyridine derivatives often involves nucleophilic substitution or condensation reactions. For 2-(1-methoxyethenyl)pyridine, analogous methods used for structurally similar compounds like 2-(2-nitroethenyl)pyridine hydrochloride ( ) can be adapted. Key steps include:

  • Nitroalkene coupling : Reacting pyridine derivatives with nitroalkenes under controlled temperature (e.g., 60–80°C) in polar aprotic solvents like DMF or acetonitrile.
  • Methoxy group introduction : Using methoxy-containing reagents (e.g., methyl iodide with a base) in anhydrous conditions.
    Optimization involves adjusting stoichiometry, reaction time, and catalysts (e.g., palladium for cross-coupling). Monitor progress via TLC or HPLC, and purify using column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the methoxyethenyl substituent’s position on the pyridine ring. The vinyl proton signals typically appear as doublets in the δ 5.5–6.5 ppm range.
  • X-ray crystallography : For unambiguous structural determination, grow single crystals via slow evaporation in solvents like ethanol or DCM. highlights the use of Bruker APEXII CCD diffractometers for resolving pyridine derivatives’ crystal packing and hydrogen-bonding interactions (e.g., C–H···I in analogous compounds).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in the lab?

While specific toxicity data for 2-(1-methoxyethenyl)pyridine are limited ( ), general pyridine derivative precautions apply:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at –20°C to prevent degradation.
  • Spill management : Neutralize acidic or basic spills with appropriate absorbents (e.g., sodium bicarbonate for acids).
    Refer to safety data sheets for structurally related compounds, such as 2-methoxypyridine (), which emphasize avoiding inhalation and skin contact .

Advanced Research Questions

Q. How does the electron-withdrawing methoxyethenyl group influence the pyridine ring’s reactivity in cross-coupling reactions?

The methoxyethenyl substituent acts as an electron-deficient moiety, enhancing the pyridine ring’s susceptibility to nucleophilic attack. This electronic effect facilitates:

  • Suzuki-Miyaura coupling : The pyridine’s C–H bonds adjacent to the substituent can undergo direct arylation with boronic acids using Pd(OAc)2_2/PPh3_3 catalysts.
  • Nucleophilic aromatic substitution : Methoxyethenyl groups activate positions para to the substituent for reactions with amines or thiols.
    Contradictions in reaction yields (e.g., lower efficiency vs. nitro-substituted analogs) may arise from steric hindrance or competing side reactions. DFT calculations can model electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for pyridine derivatives with similar substituents?

Pyridine derivatives like 2-[1-amino-3-(diethylamino)propyl]pyridine show antimicrobial activity (), but discrepancies in IC50_{50} values may stem from:

  • Assay variability : Standardize in vitro protocols (e.g., broth microdilution for MICs) across studies.
  • Structural analogs : Compare 2-(1-methoxyethenyl)pyridine’s logP and H-bonding capacity with active derivatives to predict bioavailability.
  • Target specificity : Use molecular docking to assess binding affinity to enzymes (e.g., cytochrome P450) versus non-specific interactions.
    If bioactivity is absent, consider modifying the methoxy group to a stronger electron-donating/withdrawing substituent .

Q. How can computational chemistry aid in predicting the compound’s stability under varying pH conditions?

  • pKa prediction : Tools like MarvinSketch estimate the protonation state of the pyridine nitrogen and methoxyethenyl group. The pyridine ring (pKa ~5.2) is prone to protonation in acidic media, altering reactivity.
  • Degradation pathways : Molecular dynamics simulations (e.g., Gaussian09) model hydrolysis of the methoxyethenyl group at extreme pH. Experimental validation via accelerated stability testing (40°C/75% RH for 4 weeks) is recommended.
  • Solubility : COSMO-RS predicts solubility in buffers, guiding formulation for biological assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Although 2-(1-methoxyethenyl)pyridine lacks chiral centers, related piperidine-containing derivatives ( ) require:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric synthesis.
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers.
  • Process optimization : Continuous flow reactors improve yield and reduce racemization vs. batch methods. Monitor optical rotation ([α]D_D) to verify purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pyridine, 2-(1-methoxyethenyl)-
Reactant of Route 2
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Pyridine, 2-(1-methoxyethenyl)-

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